2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

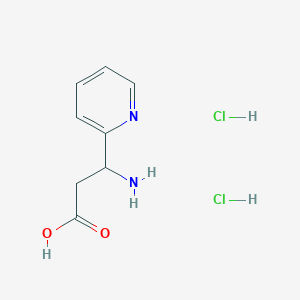

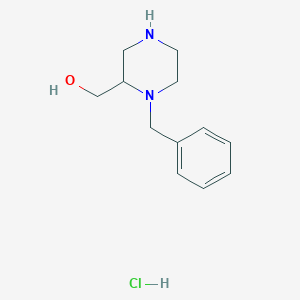

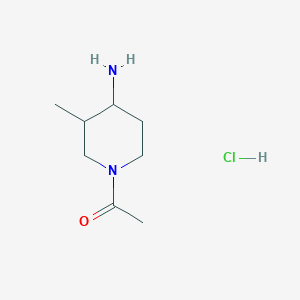

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1423029-08-6 . It has a molecular weight of 201.7 and its IUPAC name is 2-amino-2-(4-ethylphenyl)ethanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-8-3-5-9(6-4-8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.69 . The compound is a powder and is stored at room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications

Metabolism and Metabolite Identification

A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, in rats identified several metabolites, indicating complex metabolic pathways (Kanamori et al., 2002).

DNA Interaction and Docking Studies

A novel Schiff base ligand derived from 2,6-diaminopyridine demonstrated DNA binding activity, suggesting potential applications in drug development (Kurt et al., 2020).

Pyrolysis Products Investigation

Research on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, closely related to this compound, highlighted the formation of various substances under heat exposure, which is crucial for understanding the substance's stability (Texter et al., 2018).

Enantioselective Synthesis for Drug Development

The enantioselective synthesis of similar compounds, like 2-amino-2-(2-furyl)ethan-1-ol, has been achieved, providing a pathway for developing chiral drugs (Demir et al., 2003).

Safety and Hazards

The safety information for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-8-3-5-9(6-4-8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDRACNFPLEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

amine hydrochloride](/img/structure/B1376555.png)